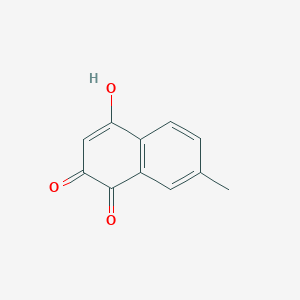

2-Hydroxy-7-methyl-1,4-naphthoquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-7-methylnaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-6-2-3-7-8(4-6)11(14)10(13)5-9(7)12/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIQHPFZCIMTHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)C2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-7-methyl-1,4-naphthoquinone

Introduction

2-Hydroxy-7-methyl-1,4-naphthoquinone, a prominent member of the naphthoquinone class of phenolic compounds, is a molecule of significant scientific interest.[1] More commonly known by its synonym, 7-methyljuglone, this compound is a naturally occurring, biologically active molecule with the molecular weight of 188 g/mol .[1][2] It is primarily isolated from plants of the genus Diospyros and Euclea.[1] This guide provides a comprehensive overview of the fundamental properties of 7-methyljuglone, its synthesis, spectral characterization, and its multifaceted biological activities, with a particular focus on its potential in drug development.

Core Physicochemical Properties

7-methyljuglone typically appears as orange or yellow needles.[1] Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₃ | [1] |

| Molecular Weight | 188.18 g/mol | |

| Melting Point | 126 °C or 150-156 °C | [1] |

| Boiling Point | 427.2 °C at 760 mmHg | [1] |

| Density | 1.371 g/cm³ | [1] |

| Appearance | Orange or yellow needles | [1] |

Synthesis of 7-Methyljuglone

Several synthetic routes to 7-methyljuglone have been reported, including a one-step Friedel-Crafts acylation reaction and a regioselective synthesis involving a Stobbe condensation.[3][4][5] The hemi-synthesis described by Mahapatra offers a straightforward approach.[1]

Experimental Protocol: Hemi-synthesis of 7-Methyljuglone

This protocol is adapted from the method described by Mahapatra.[1]

Step 1: Friedel-Crafts Acylation

-

Prepare a mixture of anhydrous aluminum chloride (AlCl₃, 40 g, 300 mmol) and sodium chloride (NaCl, 8 g, 137 mmol).

-

Heat the mixture to 180°C.

-

To the molten salt mixture, add m-cresol and maleic anhydride.

-

Stir the reaction mixture vigorously for approximately 2 minutes.[6]

-

Pour the hot reaction mixture into a solution of 12 N hydrochloric acid (HCl) with crushed ice.[6]

-

Allow the mixture to stand for 30 minutes to facilitate precipitation.[1]

-

Filter the precipitate and wash it thoroughly with distilled water.

-

Dry the precipitate at room temperature overnight.

Step 2: Reductive Dechlorination (if chlorinated starting materials are used)

-

Prepare a solution of stannous chloride (SnCl₂, 1.0 g, 51 mmol) in 4 M HCl (70 mL) and tetrahydrofuran (THF, 20 mL).

-

Heat the solution to 60°C.

-

Add a solution of the chlorinated intermediate (200 mg, 0.90 mmol) in THF (20 mL) dropwise to the heated SnCl₂ solution.

-

Stir the reaction mixture for 3 hours.

-

Cool the mixture and filter it into a solution of ferric chloride (FeCl₃).

-

Filter the resulting precipitate and dry to yield 7-methyljuglone.[1]

Step 3: Purification

-

The crude product can be purified by crystallization from chloroform or by column chromatography on silica gel.[1][6]

Caption: Synthesis workflow for 7-methyljuglone.

Spectroscopic Characterization

The structure of 7-methyljuglone can be unequivocally confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of 7-methyljuglone exhibits characteristic signals corresponding to its aromatic and substituent protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 11.84 | s | 1H | 5-OH | [1] |

| 7.42 | s | 1H | H-8 | [1] |

| 7.06 | s | 1H | H-6 | [1] |

| 6.89 | s | 2H | H-2, H-3 | [1] |

| 2.41 | s | 3H | -CH₃ | [1] |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the molecular structure.

| Chemical Shift (δ) ppm | Assignment |

| 190.5 | C-4 |

| 184.7 | C-1 |

| 161.4 | C-5 |

| 149.3 | C-7 |

| 139.1 | C-3 |

| 136.9 | C-2 |

| 131.6 | C-8a |

| 124.3 | C-6 |

| 119.5 | C-8 |

| 115.2 | C-4a |

| 22.1 | -CH₃ |

Note: The provided ¹³C NMR data is a representative spectrum and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 7-methyljuglone displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Reference |

| 1670 | C=O | [1] |

| 1645 | C=O | [1] |

Mass Spectrometry

The electron ionization (EI) mass spectrum of 7-methyljuglone shows a molecular ion peak corresponding to its molecular weight.

-

M⁺: m/z 188.0475 (Calculated for C₁₁H₈O₃: 188.0473)[1]

Biological Activities and Mechanisms of Action

7-methyljuglone exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.[1][2]

Anticancer Activity

7-methyljuglone has demonstrated cytotoxic effects against various cancer cell lines.[1]

| Cell Line | IC₅₀ (µM) | Reference |

| Human oral epidermoid carcinoma (KB) | 4.1 | [1] |

| Human lung cancer (Lu1) | 13.2 | [1] |

| Hormone-dependent human prostate cancer (LNCaP) | 3.7 | [1] |

The anticancer mechanism of action for juglone and its derivatives, including 7-methyljuglone, is believed to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS).[7] This increase in ROS can lead to the activation of the JNK signaling pathway, which in turn can trigger either apoptosis or necroptosis in cancer cells.[8]

Caption: Proposed anticancer mechanism of 7-methyljuglone.

Antibacterial Activity

7-methyljuglone has shown significant activity against a range of bacteria, including Mycobacterium tuberculosis.[1]

| Bacterial Strain | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | 0.5 | [1] |

| Streptococcus mutans | 156 | [1] |

| Streptococcus sanguis | 78 | [1] |

| Prevotella gingivalis | 39 | [1] |

| Prevotella intermedia | 78 | [1] |

| Micrococcus luteus | 1000 | [1] |

The proposed antibacterial mechanism of action of 7-methyljuglone involves the disruption of the bacterial electron transport chain.[9] This interference with cellular respiration ultimately leads to a decrease in energy production and bacterial cell death.

Caption: Proposed antibacterial mechanism of 7-methyljuglone.

Antifungal and Antiviral Activities

7-methyljuglone has also been reported to possess antifungal and antiviral properties.[1]

| Pathogen | Activity | Reference |

| Cryptococcus neoformans | MIC: 1 µg/mL | [1] |

| Candida albicans | MIC: 20 µg/mL | [1] |

| Saccharomyces cerevisiae | MIC: 1 µg/mL | [1] |

| Aspergillus niger | MIC: 300 µg/mL | [1] |

| HIV-1 Reverse Transcriptase | 80-100% inhibition at 12.5-100 µg/mL | [1] |

| Human Rhinovirus 3C Protease | IC₅₀: 6.4 µM | [1] |

Experimental Protocol for Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of 7-methyljuglone against a bacterial strain.

Materials:

-

7-methyljuglone

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare a stock solution of 7-methyljuglone: Dissolve a known weight of 7-methyljuglone in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Prepare bacterial inoculum: Culture the bacterial strain in MHB overnight. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.

-

Perform serial dilutions: In a 96-well plate, perform two-fold serial dilutions of the 7-methyljuglone stock solution in MHB to obtain a range of concentrations.

-

Inoculate the plate: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate: Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC: The MIC is the lowest concentration of 7-methyljuglone that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for MIC determination.

Conclusion and Future Perspectives

This compound, or 7-methyljuglone, is a naturally occurring compound with a rich profile of biological activities. Its demonstrated efficacy against various cancer cell lines and pathogenic microbes, coupled with an emerging understanding of its mechanisms of action, positions it as a promising lead compound for the development of new therapeutic agents. Further research into its structure-activity relationships, optimization of its pharmacokinetic properties, and in-depth in vivo studies are warranted to fully realize its therapeutic potential.

References

-

The postulated mechanism of action of 7-methyljuglone will disrupt the... - ResearchGate. Available from: [Link]

-

Kuete, V., & Fankam, A. G. (2018). Review of the chemistry and pharmacology of 7-Methyljugulone. Evidence-Based Complementary and Alternative Medicine, 2018, 8240538. Available from: [Link]

-

Li, Y., et al. (2022). Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species-mediated PI3K/Akt pathway. Journal of Cancer, 13(8), 2639–2648. Available from: [Link]

-

Chen, X., et al. (2016). 2-Methoxy-6-acetyl-7-methyljuglone (MAM), a natural naphthoquinone, induces NO-dependent apoptosis and necroptosis by H2O2-dependent JNK activation in cancer cells. Free Radical Biology and Medicine, 92, 61–77. Available from: [Link]

-

Chen, X., et al. (2019). Inhibition of Lung Cancer by 2-Methoxy-6-Acetyl-7-Methyljuglone Through Induction of Necroptosis by Targeting Receptor-Interacting Protein 1. Antioxidants & Redox Signaling, 31(2), 93–108. Available from: [Link]

-

Cui, Y., et al. (2021). A regioselective synthesis of 7-methyl juglone and its derivatives. Bioorganic & Medicinal Chemistry Letters, 48, 128255. Available from: [Link]

-

van der Kooy, F., & Meyer, J. J. M. (2006). Synthesis of the Antimycobacterial Naphthoquinone, 7-Methyljuglone and its Dimer, Neodiospyrin. South African Journal of Chemistry, 59, 60-61. Available from: [Link]

-

van der Kooy, F., & Meyer, J. J. M. (2006). Synthesis of the antimycobacterial naphthoquinone, 7-methyljuglone and its dimer, neodiospyrin. Western Sydney University ResearchDirect. Available from: [Link]

-

A regioselective synthesis of 7-methyl juglone and its derivatives - ResearchGate. Available from: [Link]

-

Mass spectra of naturally occurring methyljuglones and their... - ResearchGate. Available from: [Link]

-

Structure of 7-methyljuglone and isodiospyrin - ResearchGate. Available from: [Link]

-

Lall, N., et al. (2005). Activity of 7-methyljuglone in combination with antituberculous drugs against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 55(4), 545–547. Available from: [Link]

-

An overview on the antibacterial properties of juglone, naphthazarin, plumbagin and lawsone derivatives and their metal complexes - ResearchGate. Available from: [Link]

-

Kuete, V., & Fankam, A. G. (2018). Review of the chemistry and pharmacology of 7-Methyljugulone. PubMed. Available from: [Link]

-

Tang, Y. T., et al. (2022). Molecular biological mechanism of action in cancer therapies: Juglone and its derivatives, the future of development. Biomedicine & Pharmacotherapy, 148, 112785. Available from: [Link]

-

Phytochemical and antimicrobial activity of extracts, fractions and betulin, 7-methyl juglone obtained from Diospyros paniculata - ResearchGate. Available from: [Link]

-

7-METHYLJUGLONE - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

-

Wang, Y., et al. (2023). Antimicrobial activity and possible mechanisms of juglone against Escherichia coli, Staphylococcus aureus, and Salmonella pullorum. Frontiers in Microbiology, 14, 1283620. Available from: [Link]

-

1H- and 13C-NMR chemical shifts for compound 7. - ResearchGate. Available from: [Link]

-

Chemical structure: (A) 7-methyljuglone and (B) diospyrin. - ResearchGate. Available from: [Link]

-

Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 212, 106779. Available from: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available from: [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity - MDPI. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

IR Chart. Available from: [Link]

-

Analysis of Chemical Constituents of Melastoma dodecandrum Lour. by UPLC-ESI-Q-Exactive Focus-MS/MS - PMC - NIH. Available from: [Link]

Sources

- 1. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of the chemistry and pharmacology of 7-Methyljugulone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A regioselective synthesis of 7-methyl juglone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. journals.co.za [journals.co.za]

- 7. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Lung Cancer by 2-Methoxy-6-Acetyl-7-Methyljuglone Through Induction of Necroptosis by Targeting Receptor-Interacting Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 7-Methyljuglone (5-Hydroxy-7-methyl-1,4-naphthoquinone)

A Note on Nomenclature: The compound requested, 2-Hydroxy-7-methyl-1,4-naphthoquinone, is not a commonly referenced chemical entity in scientific literature. However, extensive research points to a closely related and biologically significant molecule, 7-Methyljuglone , chemically identified as 5-Hydroxy-7-methyl-1,4-naphthoquinone . This guide will focus on this well-documented compound, which is likely the subject of interest.

Introduction

7-Methyljuglone (7-MJ), also known as ramentaceone, is a naturally occurring naphthoquinone that has garnered significant attention from the scientific community.[1][2] This class of phenolic compounds, derived from naphthalene, is widely distributed in nature and is known for a diverse range of pharmacological activities.[1][3] 7-Methyljuglone, in particular, has demonstrated potent antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.[1][2][4] This guide provides a comprehensive overview of the chemical and pharmacological properties of 7-Methyljuglone, its synthesis, and its mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Chemical Profile and Properties

7-Methyljuglone is a bicyclic organic compound with the molecular formula C₁₁H₈O₃ and a molecular weight of 188.18 g/mol .[5] Its structure features a naphthalene core with two carbonyl groups at positions 1 and 4, a hydroxyl group at position 5, and a methyl group at position 7.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₃ | [5] |

| Molecular Weight | 188.18 g/mol | [5] |

| IUPAC Name | 5-Hydroxy-7-methylnaphthalene-1,4-dione | [1][2] |

| Synonyms | 7-Methyljuglone, Ramentaceone | [1][5] |

| CAS Number | 14787-38-3 | [5] |

| ChEMBL ID | CHEMBL430853 | [5] |

| PubChem CID | 26905 | [5] |

Natural Occurrence and Biosynthesis

7-Methyljuglone is predominantly isolated from plants, particularly from the genus Diospyros and Euclea.[1][2] It is also found in some fungi. The biosynthesis of naphthoquinones in higher plants can occur through several pathways, including the shikimate, homogentisate, and polyacetate-malonate pathways.[1] Specifically, 7-Methyljuglone, along with plumbagin, is formed via the acetate pathway, a route also common in fungi.[1]

Synthesis of 7-Methyljuglone

Both hemi-synthesis and regioselective synthesis methods for 7-Methyljuglone have been described, which are crucial for producing the compound in larger quantities for research and potential clinical studies.[1][4] One reported regioselective synthesis involves the construction of fused polycyclic systems with key steps including Stobbe condensation, intramolecular cyclization, reduction, debenzylation, and oxidation.[4] This method is noted for its milder reaction conditions compared to older techniques, making it suitable for larger-scale preparations.[4]

The following diagram illustrates a generalized synthetic approach:

Caption: Generalized workflow for the regioselective synthesis of 7-Methyljuglone.

Pharmacological Activities and Mechanisms of Action

7-Methyljuglone exhibits a broad spectrum of biological activities, making it a molecule of significant pharmacological interest.[1][2]

Antimicrobial and Antifungal Activity

Naphthoquinones are well-documented for their antimicrobial properties.[1] 7-Methyljuglone has demonstrated activity against various bacteria and fungi.[1][4] For instance, it has shown activity against Micrococcus luteus.[1]

Antitubercular Activity

One of the most remarkable properties of 7-Methyljuglone is its potent antitubercular activity. It has shown exceptional inhibitory effects against Mycobacterium tuberculosis H37Rv with a low minimum inhibitory concentration (MIC) value of 0.5 µg/mL.[1] A key mechanism of its antimycobacterial action is the inhibition of mycothiol disulfide reductase, an essential enzyme in M. tuberculosis.[1]

Anticancer Activity

Like many other naphthoquinones, 7-Methyljuglone possesses anticancer properties.[1][4] The anticancer mechanism of naphthoquinones often involves the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis in cancer cells.[6][7][8] They can also act as alkylating agents, forming adducts with cellular macromolecules like proteins and DNA.[8] While the specific anticancer mechanism of 7-Methyljuglone is an area of ongoing research, it is hypothesized to follow these general pathways.

The following diagram illustrates the proposed general mechanism of action for the anticancer effects of naphthoquinones:

Caption: Proposed mechanism of anticancer action for 7-Methyljuglone.

Anti-inflammatory and Antiviral Activities

7-Methyljuglone has also been reported to have anti-inflammatory and antiviral activities, further broadening its therapeutic potential.[1][2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the antimicrobial activity of 7-Methyljuglone is the determination of its MIC. A typical protocol involves:

-

Preparation of Stock Solution: Dissolve a known weight of 7-Methyljuglone in a suitable solvent (e.g., DMSO) to create a stock solution of high concentration.

-

Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of 7-Methyljuglone that completely inhibits the visible growth of the microorganism.

Future Perspectives and Drug Development

The diverse pharmacological profile of 7-Methyljuglone makes it an attractive lead compound for the development of new therapeutic agents. Its potent antitubercular activity is particularly noteworthy in the face of rising antibiotic resistance. Further research is warranted to fully elucidate its mechanisms of action, conduct in vivo efficacy and toxicity studies, and explore synthetic modifications to enhance its therapeutic index. The development of novel drug delivery systems, such as nanoparticle formulations, could also improve its bioavailability and reduce potential side effects.[9]

Conclusion

7-Methyljuglone is a promising natural product with a wide array of biological activities. Its potent antimicrobial, particularly antitubercular, and anticancer properties have been well-documented. Continued investigation into its synthesis, mechanisms of action, and pharmacological effects will be crucial in harnessing its full therapeutic potential for the development of novel drugs.

References

-

Kuete, V., et al. (2016). Review of the chemistry and pharmacology of 7-Methyljugulone. African Health Sciences, 16(4), 1170-1178. [Link]

-

Kuete, V., et al. (2016). Chemistry and Pharmacology of 7-Methyljugulone. African Health Sciences. [Link]

-

South African National Compounds Database. (n.d.). 7-Methyljuglone. Retrieved from [Link]

-

Li, J., et al. (2022). A regioselective synthesis of 7-methyl juglone and its derivatives. Natural Product Research, 36(1), 18-25. [Link]

-

ResearchGate. (n.d.). Chemical structure: (A) 7-methyljuglone and (B) diospyrin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Droserone. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Droserone. PubChem Compound Database. Retrieved from [Link]

-

Jia, L., et al. (2011). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Chemical Industry and Chemical Engineering, 28(4), 289-291. [Link]

-

Wright, C. W., et al. (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. Future Medicinal Chemistry. [Link]

- Google Patents. (n.d.). Method for producing 2-hydroxy-1,4-naphthoquinone.

-

da Silva, A. R., et al. (2023). Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives. ACS Omega. [Link]

-

Shchekotikhin, A. E., et al. (2019). 1,4-Naphthoquinones: Some Biological Properties and Application. Yakugaku Zasshi, 139(7), 957-969. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-hydroxy-1,4-naphthoquinone derivatives via a three-component reaction catalyzed by nanoporous MCM-41. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-1,4-naphthoquinone. PubChem Compound Database. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone) Derivatives. SynOpen. [Link]

-

Rios-Guevara, C. A., et al. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Molecules. [Link]

-

González-Villar, E., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. International Journal of Molecular Sciences. [Link]

-

Kuete, V., et al. (2016). Review of the chemistry and pharmacology of 7-Methyljugulone. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics. PubMed Central. [Link]

-

Rios-Guevara, C. A., et al. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-1,4-naphthoquinone. PubChem Compound Database. Retrieved from [Link]

-

Widhalm, J. R., & Rhodes, D. (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. Horticulture Research. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dihydroxy-7-methyl-1,4-naphthoquinone. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Hydroxy-5-isopropyl-2-methoxy-3-methyl-1,4-naphthoquinone. PubChem Compound Database. Retrieved from [Link]

-

Zhang, C. R., et al. (2013). Naphthohydroquinones, naphthoquinones, anthraquinones, and a naphthohydroquinone dimer isolated from the aerial parts of Morinda parvifolia and their cytotoxic effects through up-regulation of p53. Journal of Natural Products, 76(9), 1649-1655. [Link]

-

Wikipedia. (n.d.). 7-Hydroxymitragynine. Retrieved from [Link]

-

Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]

Sources

- 1. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of 7-Methyljugulone - African Health Sciences [africanhealthsciences.org]

- 3. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 4. A regioselective synthesis of 7-methyl juglone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Methyljuglone [sancdb.rubi.ru.ac.za]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 2-Hydroxy-7-methyl-1,4-naphthoquinone

Introduction

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of compounds with significant cytotoxic, antimicrobial, and anticancer properties.[1][2][3] Molecules like Lawsone (2-hydroxy-1,4-naphthoquinone) and Juglone (5-hydroxy-1,4-naphthoquinone) are archetypal examples, driving research into the synthesis and biological evaluation of novel analogues.[4][5] This guide focuses on a specific, less-documented derivative: 2-hydroxy-7-methyl-1,4-naphthoquinone.

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the definitive structural elucidation of this target molecule. We will move beyond a simple listing of techniques to explain the causality behind the analytical workflow—a self-validating system where each piece of data corroborates the others. The process begins with the synthesis of a pure analytical sample and proceeds through a multi-spectroscopic approach, culminating in an unambiguous structural assignment.

Part 1: Synthesis and Purification - The Analytical Prerequisite

Before any structural analysis can be performed, the synthesis and purification of an analytically pure sample is paramount. Contaminants, isomers, or residual starting materials can confound spectroscopic data, leading to incorrect assignments.

Synthetic Strategy: Oxidation of 2-Methylnaphthalene

While various methods exist for synthesizing naphthoquinones, such as Diels-Alder reactions, a direct and effective route for this specific target involves the selective oxidation of a substituted naphthalene precursor.[3] A plausible and scalable approach is the oxidation of 2-methylnaphthalene. A more modern and efficient method involves the oxidation of 2-hydroxynaphthalene in the presence of a vanadium catalyst.[6] However, for the purpose of this guide, which focuses on elucidation, we will assume a successful synthesis has been achieved, yielding the crude product.

Purification Protocol: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive technique for purifying naphthoquinone derivatives to the high degree required for structural analysis.[5] A reversed-phase method is ideal, as it separates compounds based on hydrophobicity, which is well-suited for the moderately polar nature of our target.[5]

Step-by-Step HPLC Purification Protocol:

-

Sample Preparation:

-

Dissolve the crude synthetic product in a minimal volume of methanol or acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter, which could damage the HPLC column and pump systems.

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier ensures the hydroxyl group remains protonated, preventing peak tailing and improving resolution.[5]

-

Mobile Phase B: Acetonitrile.

-

Elution: A gradient elution is employed to effectively separate the target compound from more polar and less polar impurities.

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 30% B (re-equilibration)

-

-

Flow Rate: 4.0 mL/min.

-

Detection: UV-Vis detector set at 254 nm and 278 nm, characteristic absorbance wavelengths for the naphthoquinone chromophore.[5]

-

-

Fraction Collection:

-

Monitor the chromatogram in real-time.

-

Collect the eluent corresponding to the main peak, which represents the purified this compound.

-

-

Post-Purification:

-

Combine the collected fractions.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dry the resulting solid under high vacuum to yield the final, purified compound for analysis.

-

Overall Elucidation Workflow

The following diagram outlines the logical progression from a purified sample to a confirmed molecular structure.

Caption: Logical workflow for the isolation and structure elucidation.

Part 2: High-Resolution Mass Spectrometry (HRMS)

Causality: The first step in elucidating an unknown structure is to determine its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[7] We choose Electrospray Ionization (ESI) in negative ion mode, as the acidic hydroxyl proton is easily lost, forming a stable [M-H]⁻ ion.

Experimental Protocol

-

Instrument: ESI Time-of-Flight (TOF) Mass Spectrometer.

-

Sample Preparation: A dilute solution (approx. 10 µg/mL) of the purified compound is prepared in acetonitrile/water (1:1 v/v).[8]

-

Ionization Mode: ESI, Negative.

-

Analysis: The instrument is calibrated, and the sample is infused to acquire the high-resolution mass spectrum.

Expected Data and Interpretation

The molecular formula for this compound is C₁₁H₈O₃. The expected HRMS data will confirm this.

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₁H₈O₃ | - |

| Exact Mass (Neutral) | 188.04734 | Calculated theoretical mass.[9] |

| Ion Observed | [M-H]⁻ | Deprotonation of the hydroxyl group. |

| Measured m/z | 187.0395 | This value, when measured with high accuracy (e.g., < 5 ppm error), confirms the elemental composition as C₁₁H₇O₃⁻. |

Tandem MS (MS/MS) experiments on the [M-H]⁻ ion would likely show characteristic losses of CO (28 Da) and C₂H₂O (42 Da) via retro-Diels-Alder fragmentation, further supporting the naphthoquinone core structure.[10][11]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While HRMS gives the formula, NMR spectroscopy reveals the atomic connectivity—the carbon-hydrogen framework. A full suite of 1D and 2D experiments is required to definitively place the methyl group and establish the substitution pattern on the aromatic ring.[7][12] The presence of multiple quaternary carbons makes 2D long-range correlation experiments, specifically HMBC, indispensable.[12]

Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments to Acquire:

-

¹H NMR: Quantitative proton count and coupling information.

-

¹³C NMR {¹H}: Count of unique carbon environments.

-

DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.

-

¹H-¹H COSY: Identifies proton-proton spin coupling networks (vicinal protons).

-

¹H-¹³C HSQC: Correlates each proton to its directly attached carbon.

-

¹H-¹³C HMBC: The crucial experiment, revealing 2- and 3-bond correlations between protons and carbons. This connects the molecular fragments.

-

Predicted Data and Interpretation

The following table summarizes the predicted NMR data that, when taken together, will solve the structure.

| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~184.0 (C=O) | H3 → C1 |

| 2 | - | ~158.0 (C-OH) | H3 → C2 |

| 3 | ~6.2 (s, 1H) | ~110.0 (CH) | H3 → C1, C2, C4, C4a |

| 4 | - | ~181.0 (C=O) | H3 → C4 |

| 4a | - | ~130.0 (Quat. C) | H3, H5, H8 → C4a |

| 5 | ~8.0 (d, J=8.0, 1H) | ~126.0 (CH) | H5 → C4a, C7, C8a |

| 6 | ~7.5 (d, J=8.0, 1H) | ~138.0 (CH) | H6 → C8, C7-CH₃ |

| 7 | - | ~145.0 (Quat. C) | H5, H6, H8, H(7-CH₃) → C7 |

| 8 | ~7.9 (s, 1H) | ~124.0 (CH) | H8 → C4a, C6, C7 |

| 8a | - | ~132.0 (Quat. C) | H5, H8 → C8a |

| 7-CH₃ | ~2.5 (s, 3H) | ~22.0 (CH₃) | H(7-CH₃) → C6, C7, C8 |

| 2-OH | ~7.3 (br s, 1H) | - | - |

Interpretation Logic:

-

¹H Spectrum: The key features are three distinct aromatic protons and two singlets—one for the quinone proton (H3) and one for the methyl group. The splitting pattern of the aromatic protons (a doublet, a doublet, and a singlet in this prediction) is crucial for determining the 1,2,4-substitution on that ring.

-

COSY Spectrum: Will show a correlation between H5 and H6, confirming their adjacency.

-

HSQC Spectrum: Will unambiguously link each proton signal to its corresponding carbon signal (e.g., δH ~2.5 to δC ~22.0).

-

HMBC Spectrum: This is the final piece of the puzzle. The correlations from the methyl protons (H(7-CH₃)) to C6, C7, and C8 will definitively place the methyl group at the C7 position. Similarly, correlations from H5 and H8 to the quaternary carbons C4a and C8a will confirm the fusion of the two rings.

Caption: Key HMBC correlations confirming the structure.

Part 4: Vibrational & Electronic Spectroscopy

Causality: FTIR and UV-Vis spectroscopy serve as rapid, cost-effective methods to confirm the presence of key functional groups and the overall conjugated system, corroborating the more complex MS and NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy

This technique confirms the presence of specific bonds by measuring their infrared absorption.

-

Protocol: The sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3350 (broad) | O-H stretch | Confirms the hydroxyl group.[13] |

| ~3050 | Aromatic C-H stretch | Aromatic protons. |

| ~2920 | Aliphatic C-H stretch | Methyl group protons. |

| ~1665 | C=O stretch (quinone) | Conjugated ketone carbonyl.[13][14] |

| ~1640 | C=O stretch (H-bonded) | Carbonyl at C4, hydrogen-bonded to 2-OH. |

| ~1595 | C=C stretch | Aromatic and quinone double bonds.[13] |

UV-Visible (UV-Vis) Spectroscopy

This technique probes the electronic transitions within the conjugated π-system. The extended conjugation of the naphthoquinone core gives it a characteristic color and UV-Vis spectrum.

-

Protocol: A dilute solution of the compound is prepared in methanol, and the absorbance is measured from 200-700 nm.

-

Expected Data: The spectrum will show multiple absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions, characteristic of a hydroxylated naphthoquinone chromophore.[7][14]

Conclusion: A Unified Structural Proof

The structural elucidation of this compound is a textbook example of a synergistic, multi-technique approach.

-

HRMS established the molecular formula: C₁₁H₈O₃ .

-

FTIR and UV-Vis confirmed the functional backbone: a hydroxylated, conjugated naphthoquinone system.

-

NMR spectroscopy , through a combination of 1D and 2D experiments, provided the definitive proof of atomic connectivity. Specifically, the long-range HMBC correlations between the methyl protons and the aromatic carbons C6, C7, and C8 unambiguously placed the methyl group at position 7, distinguishing it from all other possible isomers.

Caption: Final confirmed structure of this compound.

References

-

D. M. G. Leite, F. F. G. Dias, and E. L. S. Lima, "NMR Structure Elucidation of Naphthoquinones from Quambalaria cyanescens," Journal of Natural Products, 2020.

-

ACS Publications, "NMR Structure Elucidation of Naphthoquinones from Quambalaria cyanescens," Journal of Natural Products.

-

Y. H. Kim, S. H. Kim, and J. Y. Lee, "Structural analysis of naphthoquinone protein adducts with liquid chromatography/tandem mass spectrometry and the scoring algorithm for spectral analysis (SALSA)," Rapid Communications in Mass Spectrometry, 2004.

-

BenchChem, "The Structural Elucidation of Naphthomycin A: A Spectroscopic Deep Dive," BenchChem Technical Guides.

-

C. A. S. Andrade et al., "Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives," Molecules, 2018.

-

A. D. T. E. Ateba et al., "Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and Their Structure Elucidation Using LR-HSQMBC NMR Experiments," Journal of Natural Products, 2021.

-

J. H. Bowie, D. W. Cameron, and D. H. Williams, "Studies in Mass Spectrometry. I. Mass Spectra of Substituted Naphthoquinones," Journal of the American Chemical Society, 1965.

-

M. Girard et al., "Mass Spectral Characterization of Naphthoquinones Related to Lapachol," Journal of Natural Products, 1987.

-

A. M. Weaver et al., "2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity," Future Medicinal Chemistry, 2022.

-

ResearchGate, "1H NMR spectrum of compound 1," ResearchGate.

-

Y. Zhang et al., "Naphthoquinone-Based Meroterpenoids from Marine-Derived Streptomyces sp. B9173," Marine Drugs, 2019.

-

Organic Syntheses, "2-hydroxy-1,4-naphthoquinone," Organic Syntheses Procedure.

-

S. N. M. Z. Hossain et al., "Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis," Biochemistry Research International, 2021.

-

SpectraBase, "2-Hydroxy-1,4-naphthoquinone," SpectraBase.

-

ChemicalBook, "2-Hydroxy-1,4-naphoquinone(83-72-7) 1H NMR spectrum," ChemicalBook.

-

L. Jia et al., "One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones," Asian Journal of Chemistry, 2013.

-

Scribd, "2 Hydroxy 1,4 Naphthoquinone," Scribd.

-

Google Patents, "Method for producing 2-hydroxy-1,4-naphthoquinone," Google Patents.

-

ChemicalBook, "2-Hydroxy-1,4-naphoquinone(83-72-7)IR1," ChemicalBook.

-

ResearchGate, "General structure of 2-Hydroxy-1,4 naphthoquinone," ResearchGate.

-

NIST, "1,4-Naphthalenedione, 2-hydroxy-," NIST WebBook.

-

IAJESM, "Synthesis, Characterization, Spectral Analysis & Pharmacological Evaluation of Different 1, 4-Naphthoquinone Derivatives," International Academic Journal of Engineering, Science and Management.

-

PubChem, "6-Hydroxy-2-methyl-1,4-naphthoquinone," PubChem.

-

BenchChem, "HPLC purification protocol for 2-hydroxy-1,4-naphthoquinone derivatives," BenchChem Application Notes.

-

ResearchGate, "Chemical structure of 2-[(4-hydroxyphenyl) amino]-1,4-naphthoquinone," ResearchGate.

-

SpectraBase, "2-Hydroxy-1,4-naphthoquinone - Optional[FTIR] - Spectrum," SpectraBase.

-

SpectraBase, "2-Hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone - Optional[FTIR] - Spectrum," SpectraBase.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and Their Structure Elucidation Using LR-HSQMBC NMR Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2017033557A1 - Method for producing 2-hydroxy-1,4-naphthoquinone - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 6-Hydroxy-2-methyl-1,4-naphthoquinone | C11H8O3 | CID 57393806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Natural Occurrence and Isolation of Hydroxymethyl-Naphthoquinones for Drug Discovery

Abstract: This guide provides an in-depth exploration of the natural sources, biosynthesis, and extraction methodologies for key hydroxymethyl-naphthoquinones, compounds of significant interest in pharmaceutical research. While direct literature on the natural occurrence of 2-Hydroxy-7-methyl-1,4-naphthoquinone is limited, this document focuses on its prevalent and structurally significant isomer, 7-methyljuglone (5-hydroxy-7-methyl-1,4-naphthoquinone), and its parent scaffold, lawsone (2-hydroxy-1,4-naphthoquinone). We furnish researchers, scientists, and drug development professionals with a technical foundation, detailing the primary botanical sources, biosynthetic pathways, and validated protocols for isolation and characterization. The objective is to provide a comprehensive scientific framework to support the exploration of this valuable class of natural products for therapeutic applications.

Introduction: Navigating the Naphthoquinone Isomeric Landscape

The 1,4-naphthoquinone scaffold is a foundational structural motif in a vast array of natural products exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These compounds are characterized by a naphthalene ring system with two carbonyl groups at positions 1 and 4.[1] The specific substitution pattern of hydroxyl (-OH) and methyl (-CH₃) groups on this core structure dictates the molecule's physicochemical properties and biological function.

This guide addresses the topic of this compound. However, a comprehensive review of scientific literature reveals that the natural occurrence of this specific isomer is not well-documented. Instead, the research landscape is dominated by its close structural isomer, 7-methyljuglone (5-hydroxy-7-methyl-1,4-naphthoquinone) .[3] Given their structural similarity and the wealth of available data, understanding the natural sourcing and chemistry of 7-methyljuglone and its parent compound, lawsone (2-hydroxy-1,4-naphthoquinone) , provides the most scientifically robust and practical foundation for researchers interested in this molecular framework.

This document is therefore structured to provide a detailed technical overview of these two pivotal, naturally occurring compounds, offering field-proven insights into their botanical origins, biosynthesis, and isolation for further research and development.

Section 1: The 7-Methyljuglone Core (5-Hydroxy-7-methyl-1,4-naphthoquinone)

7-methyljuglone, also known as ramentaceone, is a biologically active naphthoquinone primarily isolated from plants of the Ebenaceae family, particularly within the Diospyros and Euclea genera.[3] Its potent bioactivities, especially its antitubercular effects, make it a compound of high interest for drug discovery.[3]

Natural Occurrence

The genus Diospyros is the most significant natural source of 7-methyljuglone and its dimeric derivatives, such as diospyrin.[4][5] These compounds are typically found in the woody tissues of the plants.

| Table 1: Prominent Natural Sources of 7-Methyljuglone | |

| Genus/Species | Plant Part(s) |

| Diospyros spp. | Heartwood, Bark, Roots |

| Diospyros montana | Heartwood, Bark |

| Euclea spp. | General (undisclosed) |

Biosynthesis: The Acetate-Polymalonate Pathway

In higher plants, naphthoquinones are synthesized via several distinct metabolic routes.[6] Unlike many other plant naphthoquinones that arise from the shikimate pathway, 7-methyljuglone and the related compound plumbagin are formed through the acetate-polymalonate pathway (also known as the polyketide pathway).[3][6] This pathway, long recognized in fungi, involves the head-to-tail condensation of acetate units, with an hexaacetyl chain cyclizing to form the naphthalene core.[3]

The causality for this pathway choice lies in the organism's metabolic evolution, providing an alternative route to complex aromatic structures independent of shikimate-derived precursors.

Caption: Biosynthesis of 7-Methyljuglone via the Acetate-Polymalonate Pathway.

Methodologies for Isolation and Characterization

The isolation of 7-methyljuglone from its primary source, Diospyros heartwood or bark, requires a multi-step extraction and purification protocol designed to separate it from a complex mixture of other phytochemicals, including triterpenes and dimeric naphthoquinones.[4]

-

Material Preparation: Air-dry the heartwood or bark of Diospyros montana and grind it into a coarse powder to maximize the surface area for solvent extraction.

-

Solvent Extraction:

-

Perform exhaustive extraction of the powdered plant material using a non-polar solvent like chloroform (CHCl₃) or a moderately polar solvent like ethyl acetate (EtOAc) in a Soxhlet apparatus. The choice of solvent is critical; chloroform is effective for extracting naphthoquinones while minimizing the co-extraction of highly polar compounds.

-

Continue the extraction for 24-48 hours or until the solvent running through the apparatus is colorless.

-

-

Concentration: Remove the solvent from the crude extract under reduced pressure using a rotary evaporator. This yields a dark, viscous residue containing a mixture of compounds.

-

Chromatographic Purification:

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.

-

Sample Loading: Adsorb the crude residue onto a small amount of silica gel and carefully load it onto the top of the prepared column.

-

Gradient Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by introducing ethyl acetate or chloroform. The rationale for a gradient system is to first elute non-polar impurities before mobilizing the more polar naphthoquinones.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol, 95:5). Visualize spots under UV light (254 nm) and/or with an appropriate staining reagent.

-

-

Characterization:

-

Combine fractions containing the pure compound (as determined by TLC).

-

Remove the solvent to yield the isolated compound, often as orange or red crystals.

-

Confirm the structure and purity using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To elucidate the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

UV-Vis Spectroscopy: To observe characteristic absorbance maxima.

-

IR Spectroscopy: To identify functional groups like carbonyls (C=O) and hydroxyls (-OH).

-

-

Caption: Workflow for the Isolation and Purification of 7-Methyljuglone.

Section 2: The Lawsone Core (2-Hydroxy-1,4-naphthoquinone)

Lawsone is the parent compound of the 2-hydroxy-1,4-naphthoquinone series and serves as a crucial structural analog for understanding the chemistry of the user-specified molecule. It is famously known as the dyeing agent in henna and is also found in several other plant species.[2]

Natural Occurrence

Lawsone is most famously isolated from the henna plant, but it is also a constituent of various Impatiens species, where it plays a role in allelopathy and defense.[6][7]

| Table 2: Prominent Natural Sources of Lawsone | |

| Genus/Species | Plant Part(s) |

| Lawsonia inermis (Henna) | Leaves[2][8] |

| Impatiens glandulifera | Flowers, Roots, Aerial Parts[7][9] |

| Impatiens balsamina | General, Cell Cultures[10][11] |

| Impatiens spp. | General[9] |

Biosynthesis: The o-Succinylbenzoate (OSB) Pathway

In contrast to 7-methyljuglone, lawsone is synthesized via the o-succinylbenzoate (OSB) pathway .[6] This pathway is a branch of the shikimate pathway. The process begins with chorismate, a key intermediate in aromatic amino acid biosynthesis. A series of enzymatic reactions converts chorismate to 1,4-dihydroxy-2-naphthoate (DHNA), which serves as the direct precursor to the 1,4-naphthalenoid ring of lawsone.[6] This biosynthetic choice highlights the metabolic plasticity of plants in producing structurally diverse naphthoquinones from different primary metabolic pools.

Caption: Biosynthesis of Lawsone via the o-Succinylbenzoate (OSB) Pathway.

Methodologies for Isolation and Characterization

The high concentration of lawsone in henna leaves makes it an ideal source for extraction. The protocol leverages the acidic nature of the hydroxyl group for separation.[8]

-

Material Preparation: Use commercially available dried and powdered henna leaves.

-

Aqueous Maceration:

-

Suspend the powdered leaves in hot water and stir for approximately 6 hours. This step uses an environmentally benign solvent to extract the target compound.

-

Add solid sodium bicarbonate (NaHCO₃) to the suspension. This deprotonates the acidic lawsone, forming the water-soluble sodium lawsonate salt, which enhances its partitioning into the aqueous phase.

-

-

Filtration & Acidification:

-

Filter the suspension by gravity to remove solid plant debris.

-

Combine the filtrates and acidify to a pH of ~3 using dilute hydrochloric acid (HCl). This crucial step re-protonates the sodium lawsonate, causing the water-insoluble lawsone to precipitate out of the solution.

-

-

Solvent Extraction:

-

Extract the acidified aqueous solution multiple times with diethyl ether. The neutral lawsone molecule is significantly more soluble in ether than in the acidic water.

-

Combine the organic (ether) phases, wash with water to remove residual acid, and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Concentration & Purification:

-

Remove the diethyl ether on a rotary evaporator to obtain a reddish solid crude product.

-

For further purification, perform column chromatography on silica gel using a polar mobile phase, such as a mixture of Ethanol:Ethyl Acetate (1:2 v/v), to yield the pure lawsone.[8]

-

-

Characterization: Confirm the identity and purity of the isolated reddish solid via melting point analysis, TLC, IR, and NMR spectroscopy as described in Section 1.3.

Caption: Workflow for the Isolation and Purification of Lawsone from Henna.

Section 3: Biological Significance & Future Directions

While this compound is not a commonly reported natural product, the established biological activities of its close isomers provide a strong rationale for its synthesis and evaluation in drug development programs. The strategic placement of hydroxyl and methyl groups can significantly modulate activity, selectivity, and metabolic stability.

| Table 3: Comparative Biological Activities of Key Naphthoquinones | |

| Compound | Key Biological Activities |

| 7-Methyljuglone | Potent antitubercular activity against Mycobacterium tuberculosis by targeting mycothiol disulfide reductase.[3] Also exhibits antibacterial, antifungal, anticancer, and anti-inflammatory effects.[3] |

| Lawsone | Known for cytotoxic, antibacterial, and antifungal properties.[2][7] Its scaffold is a key starting point for the synthesis of derivatives with enhanced activities, such as antiplatelet agents.[12] |

The lack of natural sources for this compound necessitates its chemical synthesis for pharmacological screening. Established methods for the synthesis of 2-hydroxy-1,4-naphthoquinone derivatives, often involving multi-component reactions or the oxidation of naphthol precursors, can be adapted for this purpose.[13][14]

Conclusion

This technical guide has detailed the primary natural sources, biosynthesis, and isolation protocols for two fundamentally important hydroxymethyl-naphthoquinones: 7-methyljuglone and lawsone. While the initially queried compound, this compound, remains elusive in nature, the comprehensive data on its isomers provide an essential knowledge base for researchers. The distinct biosynthetic origins—the acetate pathway for 7-methyljuglone and the shikimate-derived OSB pathway for lawsone—underscore the metabolic diversity plants employ to generate these valuable secondary metabolites. The detailed, field-proven isolation methodologies presented herein offer a practical starting point for obtaining these compounds for further investigation, synthetic modification, and evaluation in drug discovery pipelines.

References

-

Fieser, L. F., & coworkers. (1948). Synthesis and antimalarial activity of 2-hydroxy-1,4-naphthoquinones with alkyldiarylether side chains. Journal of the American Chemical Society. (Note: While the specific article isn't in the search results, the work of Fieser's group is referenced in result[15] regarding the synthesis of related compounds.)

- Kuete, V., et al. (n.d.). Review of the chemistry and pharmacology of 7-Methyljuglone. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVEIVHhPH7iE9TC8gXybCODX-KTXB2cLxKuCy1DFu0Rz02gS0__ODgf4Zbb-8IpK_OgMFVgXo9dUJUnwV1AcBK2zFsexcHa9NMgQ8UROuBpFd5opQc7DRQFSvB-XAmVgI_sd2dPYxQyMVwEiQ=]

- Widhalm, J. R., & Rhodes, D. (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. Horticulture Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkj9eZIDShmY-UivlpaT284w82P0qyzKr90zD-umh3i4aqWb5qQIcRUdKXIzDMDVapUa6xiU37N-dGFcOWyb-HIsWAaREyWHIgAUO7kTyxPicILlmjWv6-JeUn_SgStsj5N3vNyb7d5XIyVBc=]

- Mallavadhani, U. V., et al. (n.d.). Brief Review on the Genus Diospyros: A Rich Source of Naphthoquinones. Source Not Specified. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_RqGpVLEp5ierOhZALZRrESJUUGGK_XPiofBW_1Gq1lgk5h43M5U4c_b45vNI4IO8oyRpcradga-ys9C_OCwFcqMllukCFND7J2QDCAmJHawkgjoCZAZBoSONws6Qb5qP98HJ2tqIhwvqtsR8Df4vtNIBE-UlZcX3PGtdRUp-hVD1XBsA06CaqRqbmprIQuTSD4DQf5olvif1cn0XfJP4-7ZY]

- Wikipedia contributors. (n.d.). 7-Hydroxymitragynine. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLUHdmiLq2Zp0L_1gda1O3yUGKFz4nLXmo4YtXeHUILk2KM4sH__ZcXTi8UZiDslm_mPBlKMwjPHFwo0Yil_JoCrbbyUC8GQ1OIe5SpNb0CVkf12GudR6Rgt20ckjVf5lrqOkqcPInx4saI4Vz]

- Pérez-Cruz, C., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqqEzVEo4_tosNhGOxuWuP4dUtmj9VynGISPb3R6Myb5yYYE8bIgDqfNXERTMLzGpN1uCDGg8snSftnW7h70sAuIRzkRc_qMlysWYOj4nEtI1cdB6PCUjcdBf5d0wOhvcef_EjIukn_1WJoqvt]

- Ashnagar, A. (2015). Isolation and characterization of 2-hydroxy-1,4-naphthoquinone (lawsone) from the powdered leaves of henna plant marketed in Ahwaz city of Iran. International Journal of ChemTech Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-_ElRWrHITWqsQQuHbD405ZhedEictRWBpgY16Gt4KymZtHOdH9bYnPTT8mNxQKR4jaVQmLuKw-zmyfwNbMcNTuC7UFMib1bYoCfTb1Fp7AeijzHmFgmR301Pfu7Y85UB0gHnoYxkRPBK1hfQrZ1IgSsUlYDHdlXNts3mMIcDirAvWvkLEEK4HW1HrAND_2pRJjAXEMfluVx6u7KBXyIlSyBoIQRiW0DX2cpBnTlJBtpjN6FCb0S3VjTa3Ykiew_Mv_tuQezQiINSHwdA01gzGAKbrszrmd25ilYR1BbQGn3llO5ItO0WQqkrOj3ksAFvDbCE46DzSdD_Bg==]

- Chaplin, T., et al. (n.d.). Specialized naphthoquinones present in Impatiens glandulifera nectaries inhibit the growth of fungal nectar microbes. Ecology and Evolution. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOQNtp4VkTTMOGBonfTIkr36Ex-b2ws66AhYBukhguTich0YgZY2OikEDV6y0QJO45KF8eumMGE_EibFiZkUZnqGhvd3OnBXYiMobQ_QqonzTRM7H7FxTtX_W1tLjaZRvZmDaAeZSkeR4CWOA=]

- CN101759547A - Preparation method of 2-hydroxy-1, 4-naphthoquinone. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpChF8DOBZZ_NBXEKq7eMnTNK0BBk_DG_VZDM9y608fUJ-om133qocNcykV9fO-4Uc45NRxQo4InemTEWXG-FnwKFRlP-s7wPhjnOLJE2O-TXIe9wgIg0D0J46R8ig9vBHQTs2JzLcEPSNOKU=]

- Al-Majidi, S. M. H. (n.d.). Review Article: Study 1,4-Naphthoquinone Derivative and Biological Activity: A Review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJmffNCLMtmmi_f-8X-QvtblCf6La1IvhiT3r-1GGKuHdu2GB8oB02Q95Fi83YTbFZHYkuzWEayXTgvDEeeM2oDL5n1pOiAAGiVmGtnnDNm31b1ThnRxyAP__NornTUx_xETHwJhE3euegrK1o3cZD-hqC4FXA-A0i5mjSkwib4YYQv7QSwkk1eD1V79rFlKJKfcbkoD-cyxvpfXpq8qDbSrN7H065PieIqqajiPBu1skIGtk-EO88d-C5Kpl7n356]

- Ruckli, R., et al. (n.d.). Quantitative determination of naphthoquinones of Impatiens species. Phytochemical Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1Q4HZ0c3FkrdK6tWsT2l3x1DebowZ0NdFZM2rt4wRNmv30AmBCA9TwpiP-Tjh7gU1u4RE2N164s_q-S5yScfOKvuf_kjeA8YpMbbPT-6tPyV7m6UTC5rNONkyoJzMi5EuMg1j3p6wXvL6mEmqJGo8c6c0P58v1BkTypoPG5n5vnEU2dmhoZStgyPydot-kLSGvlf_dF1rnAuvO8kChDoncXB-epPglXWG6ZDSm5io]

- Ghorbani-Vaghei, R., et al. (n.d.). Synthesis of 2-hydroxy-1,4-naphthoquinone derivatives via a three-component reaction catalyzed by nanoporous MCM-41. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER9e6izJNyFX2A3Lq-AflOra-KISVghPIuj2eNx_UxvePzsUBiDXZsGh7JhSmElNqGjKkWRkD4qU02fMSbnHMz_tVyyreY3KvZ1ztF8NvExr8GzqM6XNkUth8uyp80sVZu-YGZ4AVz_b8IwlDof_4WD_rIWxE3Emfl2IrvjjrxxQvXXfmA6rZCRTLRgAe_hPfo-lOFrwoxtCQySXi7p1tuTM5f0cl--nDYZVupQLVldtwk31rKFYCCCA2YfFaKxl0Yt_h9I3TMzCLpUHvBIOC1Qp55oNPtO-UdUylDz1bit6E=]

- Ribeiro, A., et al. (n.d.). The Genus Diospyros: A Review of Novel Insights into the Biological Activity and Species of Mozambican Flora. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0gOHE2SygjSP1oHWjd18kVKlSCCbvEqv88Ob23OHpTn2bVpbygtFjujNWVr2Do2uw-s-SHaYzMLzAUvdUrVcTtm4tO0GcOnKxKOpw8qYoHuD9L4x6vxu8kb711heHCe4AisO3ztMn45AY8GOj]

- Lee, J.-H., et al. (n.d.). Naphthohydroquinones, naphthoquinones, anthraquinones, and a naphthohydroquinone dimer isolated from the aerial parts of Morinda parvifolia and their cytotoxic effects through up-regulation of p53. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJJGQNlu3NO-0OLQXVGdZMR3Z9uDkUeTJmHp8eQVDFMiq6ag29yEUCiwkLo6YxmNQPK3oHH9ggtyCx1HHdTazXqafLH_desa3m3x2blg9xAMVZu1EIjwEmwVgZxkTcu2jHlqKj]

- Kruegel, A. C., et al. (n.d.). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7o-bk_MRH5blWwOXYIIK_s72HvtYk6NBdlmzIVw3sftQ3JbV7qewCernwlkyflRXYU5ixVxU-wTdAuUHc8WB_Sy5IsjnIdkPn6Kiazeq50DgVxn7JG2RfflpYLkZf-dovVXEutShGBxkYPrk=]

- Nematollahi, A., et al. (n.d.). Reviews on 1,4-naphthoquinones from Diospyros L. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtJqOYpbOQsjkfUGePn7fDjWCHSIj1fEyj82-DG_4O6gqxWTTGedzJCeaGo2F0qrNieKdOJHSZxKCC_acLmmVMKbymmIOFWi5F4PCAWQ_NBlej2jYOQljdAQ3pIY72D9jO75BIj1rDLaz7rzQETZbEZy0Jp6q2bsRxMNxUFUJAKTdmKKB7qXl0ArqTWYnD9eN_GgQZO1Np_KhRSL8=]

- Wikipedia contributors. (n.d.). Impatiens. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN_0uPw3o3wK-29K9N_NXp8Bdb6WLprOdfMD9fkNKVlzM4azu5VSqLGpWiycmqKpwt7h6uatJGVfZ-K4aHSs1BAXjW84TMkRanula_28e2sNw2n9YpuNskz_eAJAjpH9qzTA==]

- An, C., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN9bFfJREd6aX7ZKlnECpv-l_GtHtylsEeaqe_JBtH9uc9H3IAcAd1dMMbO58zZkIoSQQAW3jKIZVjC-oNv9zFoyiMvgideNR3JCbqzPJbAwbmg6WMqwwJijgqo-cRudav2SbIJ_iGRIxvHgjpH6cSkaopYBoUbNasIOn7oy5k]

- Aminin, D. L., & Polonik, S. G. (n.d.). 1,4-Naphthoquinones: Some Biological Properties and Application. Journal of Health Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsTCuqLFUSgq_odbkdc907Tuh8HJcJ2a4YG_s-pLbnHwbXowRqUWBoISZBpU5ieBPIHWq9wsuGt0pfaUVjNrXivq37Ll76CUj5nB8o-bGDqzx07ZinhleWbMGYxJw4dftC-k6xcl0LxS6g7sRXlhmuU1500pAorYmBIl9nJ6Acq15lvTc=]

- BenchChem. (n.d.). HPLC purification protocol for 2-hydroxy-1,4-naphthoquinone derivatives. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY1dhM6BIG5_hyQ9wZ4RmMV0MW7rV9m1zmEnf_LoZJMqrT9rUVxExH0QOZWOtRn4kyxQ01BcqOlnPd3reOEI-HgPvRn_-ilDQx2unjS3-SiFsfqmAG4YahV1Fo8-jC-FCORIITDWXxHWPX8uqqSj2ww5baWvvTBYQGblbZtrROi5xt4zl9SrNcBN9enU_iWanetOFZkSUlomIAiO5VLsKzj5eg==]

- Fieser, L. F. (n.d.). 2-hydroxy-1,4-naphthoquinone. Organic Syntheses Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFmtfsgbf3ZrTrzsGwqNrWdrlAJx0gkHFdxuUWhE6na1EFbQ08GOQT4wPrzDRGCzBQgwqsAH97mx__jnJqthzS5FIjjvi16ZKabCBmvKjCKimjtULvUlRpHugDySeTlk8LmeLt]

- Lobstein, A., et al. (n.d.). Naphthoquinone Formation in Cell Cultures of Impatiens balsamina. Source Not Specified. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBs1uy5U3A2IxMI7wVrWwkmoaYKN1IDraH5s0ffVJWyPJl5lIQ1nRAoPCp4SSlAG1S-gD2qa0-g3UAv7bAuVPcX0A1EwzFjuIgH0AXZFkt4y64jE6MKWj6WgamwDzS6-IMMzjso9kaDjKC97cGUEkjN6nZWda5Mu3q]

- Castillo, D., et al. (2020). Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents. Frontiers in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLiUTz_VcgrFvzyKiQtCGiWDPINvr4tgcbbkba_P3DQK7t6FZYaRdqSUVf100-BQVIlSCqBL4V9ta9dHZXikBPvbjoE2Tyd1E0sQobldHn1C5EBLZHHcAgRKk2ahSSjGq7us0LyO_1jNkO6t-jaav6CEp8-UKPsbLBTvZEfhiSnMFyi8RJf1q4dz_G7C1rwLQ=]

- AIJR Journals. (2022). Brief Review of the Genus Diospyros MontanaRoxb: Phytopharmacological Properties. AIJR Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBV9rLsvFoAsOOEHhulE-i1LeeXdk3qI0Iylk9Eg3fhb3WIJ9Fdw8QrztHY2b4wL2sJVBBLjWkffrWkh0HIotlfCiawPIbAKfqHXiIph566cP31-o8Gqv_IY2S3JPGEawyBT-YjL7cdvCiU72_BAUeZjHuULjXsTGuVStDDOGOH_I=]

- Gola, E. M., et al. (2023). Chemical Insect Attractants Produced by Flowers of Impatiens spp. (Balsaminaceae) and List of Floral Visitors. International Journal of Molecular Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpUj8MJMm1ItvuZ_xJ8MOLj0rb9uVspPC7_aDeBq-y4fWF7yv5Xes3nRZvTRznfRgIIA_dKQ2zxu4hPeODzKhefnfh5jactzikTdSPz7U4VvNviOtCG1_kv-n8dYiUcnV82LEx7g==]

- Sharma, V. (2017). Diospyros montana Roxb.: A source of 1, 4-naphthoquinone dimers counting diospyrin esters. IOSR Journal of Applied Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsrAIxXSOkUQN24ZqT0TOMsffuxfJtTmfJHkLioGBQ32z01vNxi1qibZF7L00ELwwm9PS73t1IhUuoDhyGpRDEXc7SilMyoxbFNvcw_oduKarI7M3BwKXCRB-FpXNnb2NaWocOSN-W4tuABfIebCyTRSY0mJZu-K_e6HbQz6iQBH_zYJhQd_lboulm3vt7]

Sources

- 1. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 3. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajabs.org [ajabs.org]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specialized naphthoquinones present in Impatiens glandulifera nectaries inhibit the growth of fungal nectar microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Impatiens - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents [frontiersin.org]

- 13. CN101759547A - Preparation method of 2-hydroxy-1, 4-naphthoquinone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-7-methyl-1,4-naphthoquinone and its Congeners: Synthesis, Biological Activity, and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Naphthoquinones

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This guide focuses on a specific, yet under-documented derivative, 2-Hydroxy-7-methyl-1,4-naphthoquinone . Due to the limited direct experimental data for this precise isomer, this document will provide a comprehensive overview of the closely related and well-studied parent compound, 2-Hydroxy-1,4-naphthoquinone (Lawsone) , and will extrapolate the potential influence of the 7-methyl substitution by drawing comparisons with other methylated naphthoquinones, such as the isomeric 7-methyljuglone (5-hydroxy-7-methyl-1,4-naphthoquinone) .[3][4] This approach allows for an informed exploration of the chemical properties, synthetic strategies, and therapeutic promise of this compound class.

Section 1: Chemical Identity and Physicochemical Properties

| Property | Value for 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Reference |

| CAS Number | 83-72-7 | [5][6] |

| Molecular Formula | C₁₀H₆O₃ | [5] |

| Molecular Weight | 174.15 g/mol | [6] |

| Appearance | Yellow to orange crystalline solid | [7] |

| Melting Point | 192-195 °C (decomposes) | [8] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [9] |

For This compound , the molecular formula would be C₁₁H₈O₃ and the molecular weight would be approximately 188.18 g/mol . The introduction of a methyl group at the 7-position is expected to increase its lipophilicity, which could subtly influence its solubility and biological interactions.

Section 2: Synthesis Strategies for the Naphthoquinone Core

The synthesis of 2-hydroxy-1,4-naphthoquinone derivatives can be approached through several established routes. These methods can be adapted for the synthesis of the 7-methyl analog, primarily by selecting appropriately substituted starting materials.

Oxidation of Naphthalene Precursors

A common and direct method involves the oxidation of 2-hydroxynaphthalene. A patented method describes the oxidation of 2-hydroxynaphthalene using hydrogen peroxide in the presence of a vanadium catalyst in an alkaline aqueous solution, yielding 2-hydroxy-1,4-naphthoquinone in high purity and yield.[10] To synthesize the 7-methyl derivative, one would start with 7-methyl-2-naphthol .

Experimental Protocol: Vanadium-Catalyzed Oxidation of a Substituted 2-Naphthol (Hypothetical for 7-methyl derivative)

-

To a 28% aqueous sodium hydroxide solution, add the vanadium (V) oxide catalyst and toluene.

-

Add 7-methyl-2-naphthol to the mixture.

-

Slowly add 35% hydrogen peroxide dropwise at a controlled temperature (e.g., 45°C) over several hours.

-

After the reaction is complete, acidify the solution with hydrochloric acid to precipitate the product.

-

Cool the mixture and collect the precipitated crystals by filtration.

-

Wash the crystals with water and air-dry to obtain this compound.

Diels-Alder Reaction

The Diels-Alder reaction provides a powerful tool for constructing the naphthoquinone ring system. A one-pot synthesis of 7-hydroxy-5-methyl-1,4-naphthoquinone has been reported via a base-catalyzed Diels-Alder reaction between a substituted 2-pyrone and 1,4-benzoquinone.[11] This strategy highlights the versatility of cycloaddition reactions in accessing diverse substitution patterns on the naphthoquinone core.

Conceptual Workflow: Diels-Alder Approach

Caption: Diels-Alder reaction for naphthoquinone synthesis.

Section 3: Biological Activities and Mechanisms of Action

Naphthoquinones are renowned for their diverse pharmacological effects, primarily attributed to their ability to undergo redox cycling and to act as Michael acceptors.[2]

Anticancer Activity

The anticancer properties of 2-hydroxy-1,4-naphthoquinone and its derivatives are extensively documented.[2][12] Their primary mechanisms of action include:

-

Generation of Reactive Oxygen Species (ROS): Naphthoquinones can accept electrons from biological reductants to form semiquinone radicals. In the presence of oxygen, these radicals can generate superoxide anions and other ROS, leading to oxidative stress and subsequent cellular damage and apoptosis in cancer cells.[13][14]

-

Inhibition of Topoisomerase II: These compounds can interfere with the function of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[12]

-

Modulation of Signaling Pathways: Naphthoquinone derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival, such as Akt and MKK7.[15][16] Some derivatives may also induce apoptosis through the PI3K signaling pathway.[16]

The introduction of a methyl group, as in this compound, could enhance cytotoxicity by increasing lipophilicity and cellular uptake. Studies on 7-methyljuglone have demonstrated its potent anticancer activity, suggesting that the 7-position is a favorable site for substitution.[3][4]

Signaling Pathway: Naphthoquinone-Induced Apoptosis

Caption: Anticancer mechanisms of naphthoquinones.

Antimicrobial Activity

2-Hydroxy-1,4-naphthoquinone and its derivatives exhibit significant activity against a range of bacteria and fungi.[17][18] The proposed mechanisms for their antimicrobial action include:

-

ROS Production: Similar to their anticancer effects, the generation of ROS can damage microbial cell membranes, proteins, and DNA.[17][19]

-

Enzyme Inhibition: Naphthoquinones can react with sulfhydryl groups of essential microbial enzymes, leading to their inactivation.[20]

-

Disruption of Membrane Permeability: These compounds can alter the permeability of the microbial cell membrane, leading to leakage of cellular contents and cell death.[17]

Studies on 2-methyl-1,4-naphthoquinone have shown that its antibacterial action can be antagonized by sulfhydryl-containing compounds, supporting the mechanism of enzyme inhibition via reaction with thiol groups.[20] The methyl group in this compound may enhance its antimicrobial potency by increasing its ability to penetrate microbial cell walls.

Workflow: Antimicrobial Mechanism of Action

Caption: Antimicrobial workflow of naphthoquinones.

Section 4: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and purification of 2-hydroxy-1,4-naphthoquinone derivatives.[21] Reversed-phase HPLC is particularly effective for separating these relatively nonpolar compounds.

Protocol: Reversed-Phase HPLC for Naphthoquinone Analysis

-

Sample Preparation: Dissolve the crude or purified sample in a suitable organic solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.22 µm or 0.45 µm syringe filter.

-

Instrumentation: Utilize an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). A C18 reversed-phase column is recommended.

-

Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and an organic solvent such as acetonitrile or methanol is typically used.

-

Detection: Monitor the elution of the compound at a suitable wavelength, commonly around 254 nm or 278 nm.[21]

-

Quantification: For quantitative analysis, a calibration curve should be prepared using a purified standard of the target compound.

Section 5: Future Directions and Conclusion

While this compound remains a relatively unexplored molecule, the extensive research on its parent compound, Lawsone, and related methylated isomers provides a strong foundation for predicting its potential as a therapeutic agent. Its anticipated enhanced lipophilicity due to the 7-methyl group may lead to improved cellular uptake and biological activity.

Future research should focus on the regioselective synthesis of this compound to enable a thorough investigation of its anticancer and antimicrobial properties. Mechanistic studies will be crucial to elucidate its specific molecular targets and signaling pathways. The development of robust analytical methods will be essential for its characterization and quantification in biological matrices. This in-depth exploration will be vital for unlocking the full therapeutic potential of this promising naphthoquinone derivative.

References

-

Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives. ACS Omega.

-

Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy. Folia Microbiologica.

-

Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives. ResearchGate.

-

One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Journal of the Serbian Chemical Society.

-

2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. National Institutes of Health.

-

2-Hydroxy-1,4-naphthoquinone Formula. ECHEMI.

-